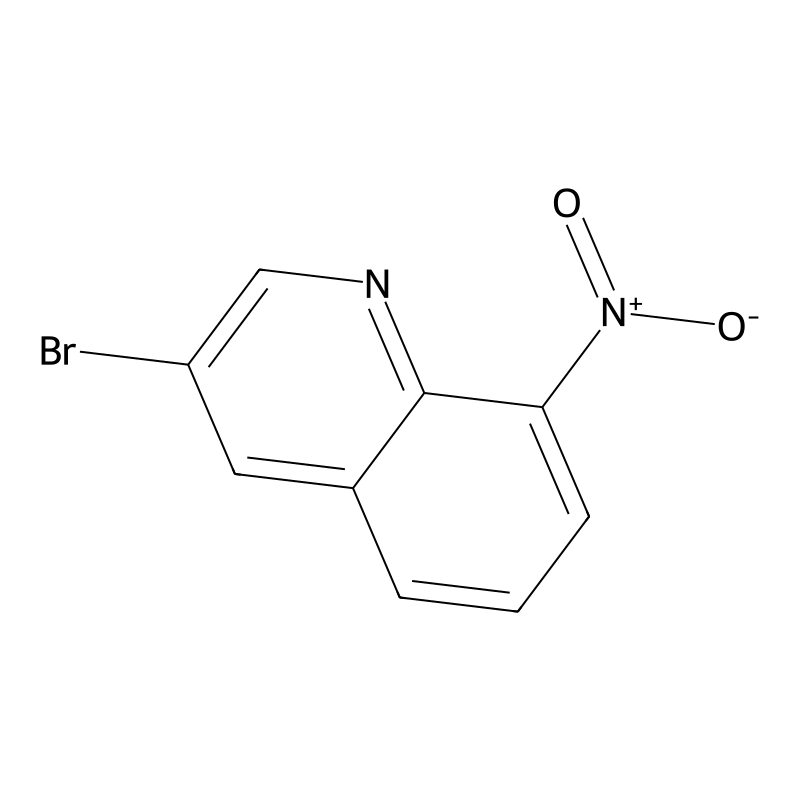

3-Bromo-8-nitroquinoline

Content Navigation

Researchers requiring precise regiochemical control for quinoline-based probes often encounter isomeric impurities that disrupt downstream coupling or reduction. 3-Bromo-8-nitroquinoline eliminates this risk with its definitive 3-bromo-8-nitro substitution pattern, delivering orthogonal reactivity.

- 3-Br handle reliably engages Suzuki, Sonogashira, and Stille couplings for library synthesis.

- 8-NO2 reduces selectively to 8-NH2, enabling sequential functionalization for pharma intermediates.

- Deactivating nitro directs electrophilic attack to the 3-position, preventing undesired byproducts.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-Bromo-8-nitroquinoline is a bifunctional quinoline derivative featuring two key reactive sites: a synthetically versatile bromine atom at the 3-position and a reducible nitro group at the 8-position. The presence of the electron-withdrawing nitro group deactivates the benzo-ring towards electrophilic substitution and activates the pyridine ring, making the 3-position a primary site for functionalization. [REFS-1, REFS-2] This specific substitution pattern dictates its utility as a precursor for constructing complex heterocyclic systems, particularly in the development of pharmaceutical intermediates and specialized materials.

Procurement Fit

Substituting 3-Bromo-8-nitroquinoline with other isomers (e.g., 5- or 6-bromo-8-nitroquinoline) or different halides is synthetically unreliable. The regiochemistry dictates the electronic and steric properties that govern downstream reactions. For instance, the deactivating effect of the 8-nitro group specifically directs electrophilic attack to the 3-position, a directing effect that is lost with other substitution patterns. [1] Consequently, changing the isomer can lead to drastically different product distributions, lower yields in subsequent coupling or reduction steps, and altered physicochemical properties in the final target molecules, making direct substitution a high-risk procurement decision for established protocols.

Substitution Risk

Different bromo positions alter reactivity and SAR; 5‑ or 6‑bromo isomers may not couple at C‑3.

Parent 8‑nitroquinoline lacks the halogen required for cross‑coupling diversification.

Nitro position fixed at C‑8; any isomer change can shift redox behavior and biological readouts.

Precursor Suitability: Directed Bromination for Regiospecific Synthesis

The procurement of 3-Bromo-8-nitroquinoline is justified by its efficient and regiospecific synthesis route from 8-nitroquinoline. The presence of the 8-nitro group deactivates the fused benzene ring and directs electrophilic bromination preferentially to the 3-position on the pyridine ring. [REFS-1, REFS-2] In contrast, bromination of unsubstituted quinoline or quinolines with activating groups (e.g., 8-hydroxyquinoline) leads to mixtures of products, with substitution occurring on the benzene ring at the 5- and 7-positions, complicating purification and reducing the yield of a single desired isomer. [3] This makes 3-Bromo-8-nitroquinoline a more direct and reliable precursor for subsequent 3-position functionalization.

| Evidence Dimension | Regioselectivity of Bromination |

| Target Compound Data | Forms as the major monobrominated product from 8-nitroquinoline. |

| Comparator Or Baseline | Bromination of 8-hydroxyquinoline yields a mixture of 5,7-dibromo and 7-bromo derivatives. |

| Quantified Difference | Qualitatively different regiochemical outcome (3-position vs. 5/7-positions). |

| Conditions | Electrophilic bromination (e.g., with NBS or Br2). |

For processes requiring specific 3-substituted quinolines, using this compound as a starting material avoids complex isomeric separations and improves overall process efficiency.

Processability: Enables High-Yield C-N Bond Formation via Nitro Group Reduction

3-Bromo-8-nitroquinoline serves as a key intermediate for producing 3-bromo-8-aminoquinoline, a valuable building block. The reduction of the 8-nitro group can be achieved efficiently. A documented synthesis pathway utilizes iron powder in acetic acid for this transformation, followed by recrystallization to yield the pure 3-bromo-8-aminoquinoline product. [1] This straightforward reduction highlights the processability of the compound, where the nitro group acts as a stable precursor to the synthetically versatile amino group, which can then be used in further coupling or diazotization reactions without interference from the C-Br bond.

| Evidence Dimension | Chemical Transformation Yield |

| Target Compound Data | The 8-nitro group is reduced to an 8-amino group in good yields. |

| Comparator Or Baseline | Direct amination of an unactivated quinoline ring. |

| Quantified Difference | Not directly quantified, but presented as an efficient, high-yielding step in a multi-step synthesis. |

| Conditions | Reduction using iron powder and acetic acid. |

This demonstrates a reliable and scalable pathway for accessing the 8-aminoquinoline scaffold while preserving the 3-bromo site for subsequent cross-coupling, a common requirement in multi-step syntheses.

Cross-Coupling Compatibility: Demonstrated Utility in Palladium-Catalyzed Reactions

The C-Br bond at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, a critical transformation in modern organic synthesis. A patent describes the successful coupling of 3-bromo-8-nitroquinoline with tributyl(1-ethoxyvinyl)stannane in a Stille-type reaction. The reaction, catalyzed by Pd(dba)2 and triphenylphosphine, proceeded upon heating to 110 °C for 1 hour. [1] This demonstrates the compound's compatibility with standard organometallic coupling conditions, enabling the introduction of complex carbon-based fragments at a specific vector, which is essential for building libraries of drug-like molecules or functional materials.

| Evidence Dimension | Reaction Compatibility |

| Target Compound Data | Successfully undergoes Pd-catalyzed Stille coupling. |

| Comparator Or Baseline | An unfunctionalized C-H bond at the 3-position, which would require harsher C-H activation conditions. |

| Quantified Difference | Enables reaction under established, reliable catalytic conditions. |

| Conditions | Pd(dba)2, PPh3, Toluene, 110 °C, 1 hr. |

This confirmed reactivity provides a reliable method for C-C bond formation, justifying its procurement for projects involving the synthesis of 3-substituted quinoline derivatives.

Core Building Block for Regiospecific 3-Substituted Quinoline Libraries

Based on its defined regiochemistry and compatibility with cross-coupling reactions, this compound is the right choice for synthesizing libraries of 3-aryl, 3-alkynyl, or 3-alkyl quinolines. The 3-bromo handle provides a reliable reaction site for diversification via Suzuki, Sonogashira, or Stille couplings. [1]

Precursor for 3-Bromo-8-aminoquinoline and Downstream Derivatives

The efficient and selective reduction of the 8-nitro group makes this compound a preferred starting material for accessing 3-bromo-8-aminoquinoline. [2] This intermediate is valuable for synthesizing molecules where the 8-amino group is required for further derivatization, such as in the development of imaging agents or bioactive compounds.

Intermediate in Multi-Step Synthesis of Complex Heterocycles

In synthetic routes requiring sequential functionalization, 3-Bromo-8-nitroquinoline allows for modification at the 3-position via its bromo group, followed by transformation of the 8-nitro group into other functionalities like amino or hydroxyl groups. This orthogonal reactivity makes it a strategic choice for constructing complex, multi-substituted quinoline-based targets. [2]

Application Fit Matrix

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types